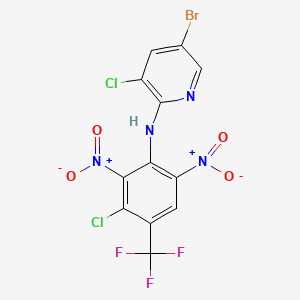
2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine, chlorine, and a dinitro-trifluoromethyl phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common approach is the halogenation of 2-pyridinamine to introduce bromine and chlorine atoms at specific positions on the pyridine ring. This can be achieved using reagents such as bromine and chlorine gas under controlled conditions .
The next step involves the introduction of the dinitro-trifluoromethyl phenyl group. This can be accomplished through a nitration reaction, where the pyridine derivative is treated with a mixture of nitric acid and sulfuric acid to introduce nitro groups at the desired positions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted derivatives with nucleophiles replacing halogen atoms.
Scientific Research Applications
2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-pyridinamine: Shares the pyridine ring with bromine substitution but lacks the complex dinitro-trifluoromethyl phenyl group.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Contains similar halogen substitutions but differs in the core structure and additional substituents.
Uniqueness
2-Pyridinamine, 5-bromo-3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- is unique due to its combination of halogen, nitro, and trifluoromethyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
79614-72-5 |
|---|---|
Molecular Formula |
C12H4BrCl2F3N4O4 |
Molecular Weight |
475.99 g/mol |
IUPAC Name |
5-bromo-3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H4BrCl2F3N4O4/c13-4-1-6(14)11(19-3-4)20-9-7(21(23)24)2-5(12(16,17)18)8(15)10(9)22(25)26/h1-3H,(H,19,20) |
InChI Key |
YGEASRXGXQKDOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















